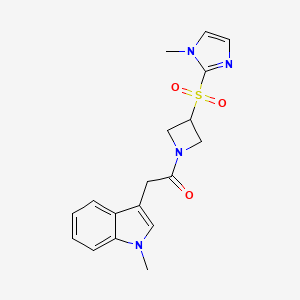
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone , a complex organic molecule, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O3S with a molecular weight of approximately 358.39 g/mol. The structure features an azetidine ring, an indole moiety, and a sulfonyl group that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects.
Anticancer Activity
Studies have shown that related compounds containing indole and imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have been evaluated against HeLa, MCF-7, and HT-29 cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization akin to colchicine's mechanism .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus (MRSA) | 6.5 |
| Escherichia coli | 9.4 |
Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy:
- Synthesis and Evaluation : A study synthesized various derivatives of the imidazole-containing azetidine compounds to evaluate their antiproliferative activities against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : Another study tested the synthesized compounds against a panel of bacterial strains, revealing promising results in inhibiting growth, particularly in resistant strains like MRSA .
Eigenschaften
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-8-7-19-18(20)26(24,25)14-11-22(12-14)17(23)9-13-10-21(2)16-6-4-3-5-15(13)16/h3-8,10,14H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQWDUQZKGMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














